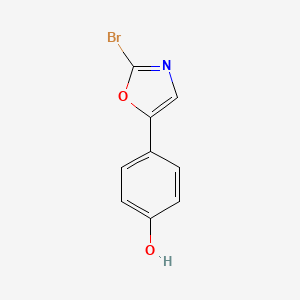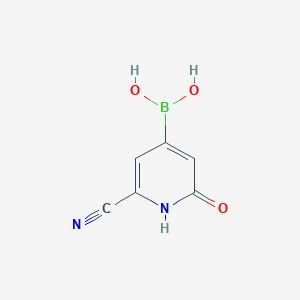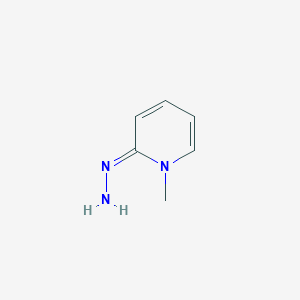
3,6-Dichloro-4-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzene, featuring two chlorine atoms and a methyl group attached to the benzene ring, along with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylbenzene-1,2-diamine typically involves multi-step reactions. One common method includes the nitration of 3,6-dichloro-4-methylbenzene, followed by reduction of the nitro groups to amines. The nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the reduction step often employs hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which 3,6-Dichloro-4-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and amine groups allows it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroaniline: Similar structure but lacks the methyl group.
4-Chloro-2-methylphenylamine: Similar structure but with only one chlorine atom.
2,4-Dichloro-1-methylbenzene: Similar structure but lacks the amine groups.
Uniqueness
3,6-Dichloro-4-methylbenzene-1,2-diamine is unique due to the specific arrangement of chlorine, methyl, and amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
2160-11-4 |
|---|---|
Fórmula molecular |
C7H8Cl2N2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
3,6-dichloro-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,10-11H2,1H3 |
Clave InChI |
DTNSEWKGMIEVSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)











